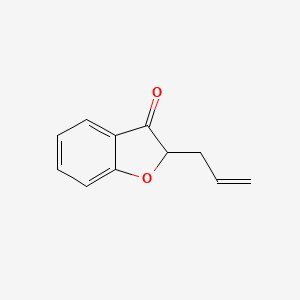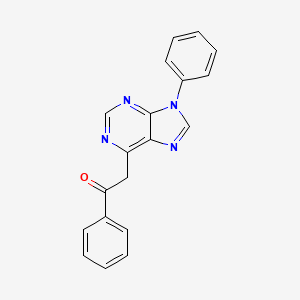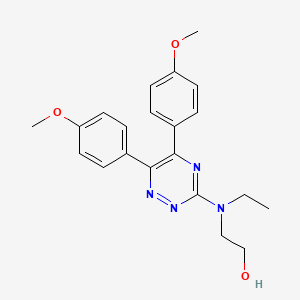
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is an organic compound belonging to the class of 2,3-diphenylfurans. It is characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.
Vorbereitungsmethoden
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves several steps. One common synthetic route includes the reaction of 5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as ethylene glycol and catalysts like bismuth nitrate pentahydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydroxylamine hydrochloride, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxazoloquinolones, while substitution reactions can produce various derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potential inhibitor for specific enzymes and proteins. In medicine, it is being explored for its potential therapeutic effects, particularly in targeting serine/threonine-protein kinase Chk1 . Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol involves its interaction with molecular targets such as serine/threonine-protein kinase Chk1. This interaction can inhibit the activity of the kinase, leading to various downstream effects on cellular processes . The compound’s molecular structure allows it to bind effectively to the active site of the kinase, thereby modulating its activity .
Vergleich Mit ähnlichen Verbindungen
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(ethyl)amino)ethanol is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include other 2,3-diphenylfurans and furopyrimidines, which share some structural similarities but differ in their specific substituents and functional groups . These differences contribute to variations in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H24N4O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-ethylamino]ethanol |
InChI |
InChI=1S/C21H24N4O3/c1-4-25(13-14-26)21-22-19(15-5-9-17(27-2)10-6-15)20(23-24-21)16-7-11-18(28-3)12-8-16/h5-12,26H,4,13-14H2,1-3H3 |
InChI-Schlüssel |
OPPUGSNBWXVRHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


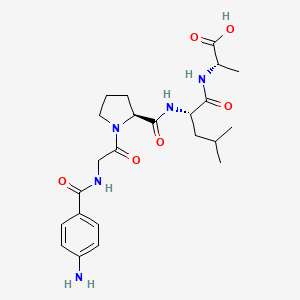
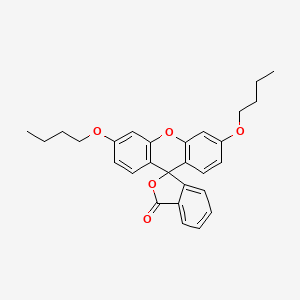
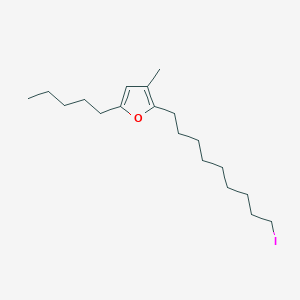

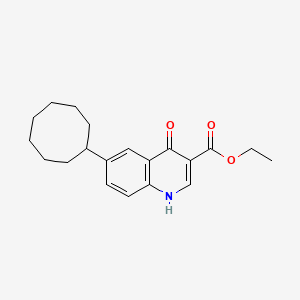

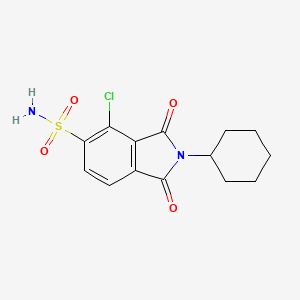
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)

